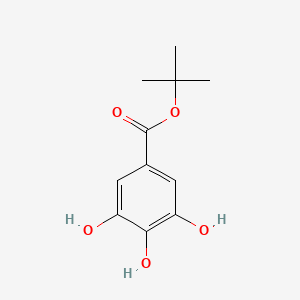

Benzoic acid, 3,4,5-trihydroxy-, 1,1-dimethylethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3,4,5-trihydroxybenzoate, also known as tert-butyl gallate, is an organic compound with the molecular formula C11H14O5. It is a derivative of gallic acid, where the hydroxyl groups are substituted with tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3,4,5-trihydroxybenzoate can be synthesized through the esterification of gallic acid with tert-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of tert-butyl 3,4,5-trihydroxybenzoate follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous feeding of gallic acid and tert-butanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity tert-butyl 3,4,5-trihydroxybenzoate .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Tert-butyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

Industry: Used as a stabilizer in food and cosmetic products to extend shelf life.

Mechanism of Action

The antioxidant properties of tert-butyl 3,4,5-trihydroxybenzoate are attributed to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This action helps in preventing oxidative damage to cells and other biological molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3,4,5-trihydroxybenzoate: Another ester derivative of gallic acid with similar antioxidant properties.

Tert-butylhydroquinone: A phenolic antioxidant used in food preservation.

3-tert-butyl-4-hydroxyanisole: An antioxidant used in various industrial applications

Uniqueness

Tert-butyl 3,4,5-trihydroxybenzoate stands out due to its high stability and effectiveness as an antioxidant. Its tert-butyl groups provide steric hindrance, making it less prone to degradation compared to other similar compounds. This stability makes it particularly useful in applications where long-term antioxidant protection is required .

Biological Activity

Benzoic acid derivatives are of significant interest in pharmacology and biochemistry due to their diverse biological activities. The compound "Benzoic acid, 3,4,5-trihydroxy-, 1,1-dimethylethyl ester" (commonly referred to as a trihydroxybenzoate) exhibits several biological properties that warrant detailed examination.

- Chemical Formula : C16H24O3

- Molecular Weight : 264.36 g/mol

- IUPAC Name : this compound

- CAS Registry Number : Not specifically listed but related compounds can be referenced for safety and handling.

Antioxidant Activity

Research indicates that benzoic acid derivatives possess potent antioxidant properties. The presence of multiple hydroxyl groups enhances their ability to scavenge free radicals. A study demonstrated that compounds with similar structures significantly reduced oxidative stress markers in various cell lines .

Antimicrobial Effects

Benzoic acid derivatives have shown promising antimicrobial activity against a range of pathogens. For instance:

- Bacterial Inhibition : In vitro studies have reported that trihydroxybenzoates effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways .

- Fungal Activity : These compounds also exhibit antifungal properties, particularly against Candida species. The antifungal activity is attributed to the disruption of fungal cell wall synthesis .

Anti-inflammatory Properties

The anti-inflammatory potential of benzoic acid derivatives has been explored in various models. Compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in managing inflammatory conditions .

Cytotoxicity and Antiproliferative Effects

Several studies have investigated the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example:

- Case Study : A specific derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective dose-response relationships .

- Mechanism : The proposed mechanism includes induction of apoptosis through mitochondrial pathways and activation of caspases .

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activities are largely attributed to the structural features of the compound:

- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances solubility and reactivity with free radicals.

- Ester Functionality : The ester moiety may influence bioavailability and interaction with biological membranes.

Properties

CAS No. |

50888-95-4 |

|---|---|

Molecular Formula |

C11H14O5 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

tert-butyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C11H14O5/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5,12-14H,1-3H3 |

InChI Key |

FYFPJTIURCOBGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.